N-(2H-Chromen-6-yl)acetamide N-(2H-Chromen-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988264
InChI: InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

N-(2H-Chromen-6-yl)acetamide

CAS No.:

Cat. No.: VC15988264

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-Chromen-6-yl)acetamide -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name N-(2H-chromen-6-yl)acetamide
Standard InChI InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13)
Standard InChI Key FQVASEXOGYUJCE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)OCC=C2

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

N-(2H-Chromen-6-yl)acetamide consists of a coumarin nucleus (2H-chromen-2-one) fused with an acetamide group at the 6th position. The planar benzopyrone system enables π–π stacking interactions, while the acetamide moiety introduces hydrogen-bonding capabilities through its carbonyl and amine groups . These features enhance molecular recognition in biological systems, a trait exploited in drug design.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of N-(2H-Chromen-6-yl)acetamide typically involves the acetylation of 6-aminocoumarin. A plausible method, derived from analogous coumarin derivatives, proceeds as follows:

  • Preparation of 6-Aminocoumarin:

    • 6-Nitrocoumarin is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to yield 6-aminocoumarin.

  • Acetylation Reaction:

    • 6-Aminocoumarin reacts with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a base (e.g., pyridine) to form N-(2H-Chromen-6-yl)acetamide.

The reaction efficiency depends on solvent polarity and temperature, with polar aprotic solvents like dimethylformamide (DMF) favoring higher yields.

Physicochemical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity.

  • Melting Point: Estimated at 210–215°C based on analogs .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.

Applications in Medicinal Chemistry

Drug Precursor and Intermediate

N-(2H-Chromen-6-yl)acetamide serves as a scaffold for synthesizing derivatives with enhanced bioactivity. For example:

  • Anticoagulant Agents: Warfarin analogs incorporating acetamide groups show improved pharmacokinetic profiles .

  • Antiviral Compounds: Modifications at the 3rd and 4th positions yield inhibitors of HIV-1 protease.

Fluorescent Probes

The coumarin core’s inherent fluorescence (λₑₘ: 450 nm) makes it suitable for developing biosensors. Acetamide derivatives have been used to detect metal ions (e.g., Fe³⁺) in biological samples .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap
Eye ExposureRinse with water for 15 minutes
InhalationUse fume hood; monitor air quality

Environmental Impact

No ecotoxicity data are available, but its moderate water solubility (≈1.2 mg/L) suggests low bioaccumulation potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator